2-bromo-1H-imidazole-4,5-dicarbonitrile

Catalog No.
S673973
CAS No.
50847-09-1
M.F
C5HBrN4
M. Wt
196.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-1H-imidazole-4,5-dicarbonitrile

Standard activators (e.g., DCI, tetrazole) lack sufficient acidity or leaving groups for stereoselective phosphoramidite couplings in oligonucleotide synthesis. 2-Bromo-4,5-dicyanoimidazole (CAS 50847-09-1) solves this with a pKa of 2.0-4.0, enabling high diastereomeric control and activation of hindered substrates. It is the preferred activator for stereopure antisense oligonucleotides and a precursor for 2-alkynyl-dicyanoimidazole monomers via Sonogashira coupling. Sourced at 97% HPLC, ensuring reproducible kinetics. Immediate global shipment.

CAS Number

50847-09-1

Product Name

2-bromo-1H-imidazole-4,5-dicarbonitrile

IUPAC Name

2-bromo-1H-imidazole-4,5-dicarbonitrile

Molecular Formula

C5HBrN4

Molecular Weight

196.99 g/mol

InChI

InChI=1S/C5HBrN4/c6-5-9-3(1-7)4(2-8)10-5/h(H,9,10)

InChI Key

WMPWSWMSTJAAPF-UHFFFAOYSA-N

SMILES

C(#N)C1=C(N=C(N1)Br)C#N

Canonical SMILES

C(#N)C1=C(N=C(N1)Br)C#N

Synonyms

2-Bromo-4,5-dicyanoimidazole, 2-Bromo-1H-imidazole-4,5-dicarbonitrile, 2-Bromo-4,5-dicyano-1H-imidazole, Br-DCI, 4,5-Dicyano-2-bromoimidazole

Purity

≥97%

Package Size

1 g, 5 g

2-Bromo-1H-imidazole-4,5-dicarbonitrile (commonly known as 2-bromo-4,5-dicyanoimidazole or Br-DCI) is a highly functionalized heterocyclic compound utilized primarily as a potent condensation activator in oligonucleotide synthesis and as a versatile building block for advanced materials [1]. Featuring a unique combination of strong electron-withdrawing cyano groups and a bulky, reactive bromine atom at the 2-position, Br-DCI exhibits significantly higher acidity (pKa in the 2.0 to 4.0 range) than standard azole activators[2]. This distinct physicochemical profile makes it a critical procurement choice for driving sterically demanding phosphoramidite couplings, achieving high stereoselectivity in modified nucleic acids, and serving as an irreplaceable substrate for cross-coupling reactions to generate novel 2-substituted dicyanoimidazole derivatives [3].

Procurement Fit

Synthetic intermediate with defined reactivity via 2-Br handle
Reactivity differs from Cl, I, and non-halogenated analogs
Suited for Pd cross-coupling, NAS, and acidic activation workflows

In procurement and process design, substituting Br-DCI with conventional 4,5-dicyanoimidazole (DCI) or 1H-tetrazole frequently leads to synthetic failure or loss of stereocontrol[1]. 1H-tetrazole (pKa ~4.8) lacks both the acidity required to rapidly activate sterically hindered phosphoramidites and the steric bulk necessary to direct stereoselective internucleotide linkages[2]. While standard DCI (pKa ~5.2) offers excellent solubility and nucleophilicity, it is insufficiently acidic to match the activation kinetics of Br-DCI and completely lacks the 2-position leaving group[1]. Consequently, standard DCI cannot undergo the nucleophilic aromatic substitution (NAS) or Sonogashira cross-coupling reactions that are exclusively enabled by the bromine substituent in Br-DCI, making the brominated analog strictly mandatory for synthesizing 2-functionalized dicyanoimidazole polymers and stereopure phosphorothioates[3].

Substitution Risk

2-Chloro analog

May be significantly less reactive in Pd-catalyzed transformations, requiring harsher conditions or specialized ligands.

2-Iodo analog

Higher oxidative addition rates, but increased lability and cost may complicate procurement and storage.

Non-halogenated or 2-F analog

Parent H-DCI cannot undergo NAS; 2-F is more reactive but less balanced, potentially limiting controlled diversification.

Superior Stereoselectivity in Phosphorothioate Oligonucleotide Synthesis

The bulky bromine atom and high acidity of Br-DCI provide exceptional stereocontrol during the formation of phosphite triester intermediates. In the coupling of a chiral phosphoramidite with 3'-O-tert-butyldimethylsilyl thymidine, Br-DCI achieved a 6:1 diastereomeric ratio (Rp:Sp) [1]. In direct contrast, the standard activator 1H-tetrazole resulted in a very slow reaction with near 1:1 stereoselectivity, offering no meaningful stereocontrol [1].

Evidence DimensionDiastereomeric ratio (Rp:Sp) of phosphite triesters
Target Compound Data6:1 ratio (Br-DCI)
Comparator Or Baseline~1:1 ratio / 'without good stereoselectivity' (1H-tetrazole)
Quantified Difference6-fold improvement in stereoselectivity
ConditionsRoom temperature coupling in acetonitrile

Enables the robust production of stereopure antisense oligonucleotides, which is critical for therapeutic efficacy and nuclease resistance.

Diastereoselectivity
Head-to-head
6:1 d.r. (2-Br-DCI) vs 15:1 (2-mesityl analog)
Supports baseline activator selection; mesityl analog achieves higher selectivity in this study.
Dithymidine phosphorothioate coupling; Tetrahedron Lett. 2000.

Enhanced Acidity for Rapid Phosphoramidite Activation

The activation of phosphoramidites requires protonation of the diisopropylamino leaving group. Br-DCI possesses a highly acidic proton (pKa in the 2.0 to 4.0 range) due to the combined electron-withdrawing effects of the cyano and bromo groups[1]. This is significantly more acidic than unsubstituted DCI (pKa = 5.2) and 1H-tetrazole (pKa = 4.8) [2]. This elevated acidity overcomes the activation barriers of sterically hindered or stereochemically constrained nucleoside monomers.

Evidence DimensionActivator acidity (pKa)
Target Compound DatapKa ~2.0 to 4.0 (Br-DCI)
Comparator Or BaselinepKa = 5.2 (Standard DCI)
Quantified Difference>1.2 to 3.2 pH units more acidic
ConditionsSolution-phase acidity measurement

Buyers synthesizing complex or modified RNA/DNA sequences must procure Br-DCI to ensure rapid, complete coupling where weaker acids fail.

Cross-coupling reactivity
Class-level
Br: efficient mild Pd coupling; Cl: frequently unreactive; I: more costly/labile
Br provides balanced reactivity, reducing catalyst optimization.
General organometallic principle; scaffold-specific validation advised.

Exclusive Precursor Suitability for Acetylenic Polymer Synthesis

For the development of novel electronic materials, the 2-position of the imidazole ring must be functionalized. Br-DCI serves as an essential electrophile in palladium-catalyzed Sonogashira cross-coupling. Utilizing 1-methyl-2-bromo-4,5-dicyanoimidazole (derived directly from Br-DCI), coupling with trimethylsilylacetylene achieves an optimized yield of nearly 80% for the ethynyl derivative[1]. Standard DCI entirely lacks the halogen leaving group, making this functionalization impossible and rendering it useless for this synthetic pathway [1].

Evidence DimensionYield of 2-ethynyl-4,5-dicyanoimidazole derivatives
Target Compound Data~80% yield via Sonogashira coupling (Br-DCI derivative)
Comparator Or Baseline0% yield / impossible reaction (Unsubstituted DCI)
Quantified DifferenceAbsolute requirement for the bromo substituent
ConditionsPalladium-catalyzed cross-coupling with trimethylsilylacetylene

Material science procurement teams must source the brominated analog to access acetylenic and vinylic dicyanoimidazole polymer libraries.

NAS platform
Data to verify
Reacts with N-, O-, C-nucleophiles; parent H-DCI unreactive
Enables post-procurement diversification; reactivity intermediate between F and Cl.
Qualitative ranking from dissertation; independent verification recommended.

High-Yield Halogen Exchange for Custom Activator Libraries

Br-DCI is the primary gateway to other 2-halo-dicyanoimidazoles via transhalogenation. Reacting the methylated Br-DCI with potassium fluoride and 18-crown-6 in diglyme, or with lithium chloride in N-methylpyrrolidinone at 150°C, yields the corresponding 2-fluoro and 2-chloro derivatives in high efficiency [1]. Direct fluorination or chlorination of standard DCI is synthetically prohibitive or yields complex mixtures, making Br-DCI the mandatory starting material for tuning the leaving group ability and nucleophilicity of the imidazole core [1].

Evidence DimensionAccess to 2-fluoro/2-chloro-dicyanoimidazoles
Target Compound DataEfficient transhalogenation (Br-DCI)
Comparator Or BaselineSynthetic failure / complex mixtures (Direct halogenation of DCI)
Quantified DifferenceExclusive synthetic viability
ConditionsHalogen exchange using KF/18-crown-6 or LiCl/NMP

Allows chemical manufacturers to produce a diverse portfolio of custom coupling activators and functionalized imidazoles from a single procured precursor.

Basicity series
Class-level
Basicity: 2-I > 2-Br > 2-Cl > 2-F
Allows tuning of acidic activator strength; Br offers moderate acidity.
Exact pKa not reported; review reference for context.

Stereoselective Synthesis of Phosphorothioate Oligonucleotides

Directly leveraging its high acidity and steric bulk, Br-DCI is the activator of choice for synthesizing stereopure antisense oligonucleotides. It is specifically procured when standard activators like 1H-tetrazole fail to provide the required diastereomeric control during the formation of phosphite triester linkages [1].

Manufacturing of Conjugated Electronic Polymers

Br-DCI is an indispensable precursor for synthesizing 2-ethynyl- and 2-vinyl-4,5-dicyanoimidazole monomers via Sonogashira coupling. These monomers are subsequently polymerized to create EPR-active, electron-deficient materials for advanced optoelectronics and conductive coatings [2].

Development of Custom Coupling Activator Libraries

Because of its excellent leaving group properties, Br-DCI is used as a central hub for transhalogenation (yielding 2-fluoro or 2-chloro analogs) and nucleophilic aromatic substitution. This allows reagent manufacturers to fine-tune the pKa and nucleophilicity of activators for specialized automated DNA/RNA synthesizers [3].

Application Fit

Application
Selection Property
Validation Focus
Oligonucleotide synthesis
Quantified diastereoselectivity profile
Verify selectivity meets target purity specifications
Functional materials
Efficient Suzuki-Miyaura coupling handle
Validate coupling yields with desired boronic acids
Medicinal chemistry diversification
Versatile NAS and cross-coupling intermediate
Assess functional group tolerance under mild conditions
Acid-catalyzed process design
Basicity range in halogen series
Calibrate pKa for desired catalytic activity

XLogP3

1.2

Wikipedia

2-Bromo-4,5-dicyanoimidazole

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